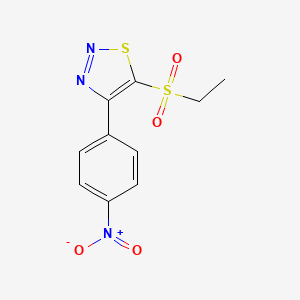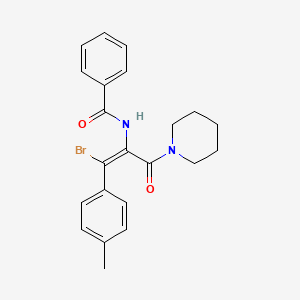
2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid is a complex organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes and amines.
Introduction of Fluorinated Groups: The difluoromethyl and trifluoromethyl groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or trifluoromethyl iodide under controlled conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions using ammonia or amines.
Acetic Acid Group Addition: The acetic acid group is added via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorinated groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, amines, fluorinating agents, controlled temperature and pressure.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorinated groups enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(2-Amino-5-(fluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid
- 2-(2-Amino-5-(difluoromethyl)-4-(methyl)pyridin-3-yl)acetic acid
- 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)propionic acid
Uniqueness
2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These fluorinated groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule in various scientific and industrial applications.
属性
分子式 |
C9H7F5N2O2 |
|---|---|
分子量 |
270.16 g/mol |
IUPAC 名称 |
2-[2-amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H7F5N2O2/c10-7(11)4-2-16-8(15)3(1-5(17)18)6(4)9(12,13)14/h2,7H,1H2,(H2,15,16)(H,17,18) |
InChI 键 |
JAXLEPBCTKBHDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)N)CC(=O)O)C(F)(F)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)

![3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine](/img/structure/B11780274.png)
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B11780276.png)


![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidin-3-amine](/img/structure/B11780308.png)
![5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780309.png)


![6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11780320.png)


